molecular formula C12H13NO B098790 1-(3,3-Dimethylindol-2-yl)ethanone CAS No. 18781-68-5

1-(3,3-Dimethylindol-2-yl)ethanone

Cat. No.: B098790
CAS No.: 18781-68-5
M. Wt: 187.24 g/mol
InChI Key: XGYVLKGERYYCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-Dimethylindol-2-yl)ethanone is an indole-derived ketone with the molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol . It is characterized by a 3,3-dimethyl-substituted indole ring fused with an ethanone group at the 2-position. Its IUPAC name is 1-(1,3-dimethyl-1H-indol-2-yl)ethanone, and it is also referred to as 2-acetyl-1,3-dimethylindole . The CAS Registry Number is 16244-26-1, and its InChIKey is KMVJHDBDTPGOGY-UHFFFAOYSA-N .

Properties

CAS No.

18781-68-5

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(3,3-dimethylindol-2-yl)ethanone

InChI

InChI=1S/C12H13NO/c1-8(14)11-12(2,3)9-6-4-5-7-10(9)13-11/h4-7H,1-3H3

InChI Key

XGYVLKGERYYCHD-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC2=CC=CC=C2C1(C)C

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2C1(C)C

Synonyms

2-Acetyl-3,3-dimethyl-3H-indole

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(3,3-dimethylindol-2-yl)ethanone, primarily through variations in indole substitution patterns, ketone positioning, or functional group modifications.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications Reference(s)
1-(3,3-Dimethylindol-2-yl)ethanone C₁₂H₁₃NO 187.24 3,3-dimethylindole; ethanone at C2 Pharmaceutical intermediates
1-(1H-Indol-3-yl)-2-phenylethanone C₁₆H₁₃NO 235.29 Indole at C3; phenyl-ethanone at C2 Psychoactive substance analog
2-(3-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone C₂₃H₂₅NO₂ 347.46 3-methoxyphenyl; pentyl-substituted indole at C3 Synthetic cannabinoid research
2-(1-Acetyl-2,3-dihydro-1H-indol-7-yl)-1-phenylethanone C₁₈H₁₇NO₂ 279.34 Dihydroindole; acetyl and phenyl-ethanone groups Organic synthesis; potential bioactivity
(2-Methyl-1H-indol-3-yl)(3-nitrophenyl)methanone C₁₆H₁₂N₂O₃ 280.28 Nitrophenyl group; methylindole at C3 High-yield synthetic intermediate (64% yield)

Key Observations

Substituent Effects on Reactivity: The 3,3-dimethyl group in 1-(3,3-dimethylindol-2-yl)ethanone enhances steric hindrance compared to non-alkylated analogs like 1-(1H-indol-3-yl)-2-phenylethanone . This may reduce nucleophilic attack at the ketone position, making it less reactive in certain synthetic pathways. The nitro group in (2-methyl-1H-indol-3-yl)(3-nitrophenyl)methanone increases electrophilicity, favoring reactions such as nucleophilic aromatic substitution.

In contrast, 1-(3,3-dimethylindol-2-yl)ethanone lacks the extended alkyl chains or aryl groups required for receptor binding in such contexts.

Synthetic Utility: The dihydroindole derivative in 2-(1-acetyl-2,3-dihydro-1H-indol-7-yl)-1-phenylethanone demonstrates the flexibility of indole scaffolds in forming fused or partially saturated systems, which are valuable in alkaloid synthesis.

Analytical and Spectroscopic Data

  • Mass Spectrometry: 1-(3,3-Dimethylindol-2-yl)ethanone exhibits a molecular ion peak at m/z 187.24 (exact mass) . 1-(1H-Indol-3-yl)-2-phenylethanone shows a distinct fragmentation pattern with a base peak at m/z 235.29 .
  • NMR Spectroscopy: The dimethyl groups in 1-(3,3-dimethylindol-2-yl)ethanone produce singlet peaks at δ 1.5–1.7 ppm (¹H NMR) and δ 20–25 ppm (¹³C NMR) for the methyl carbons . Aromatic protons in phenyl-substituted analogs (e.g., 1-(1H-indol-3-yl)-2-phenylethanone) resonate at δ 7.2–7.8 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.